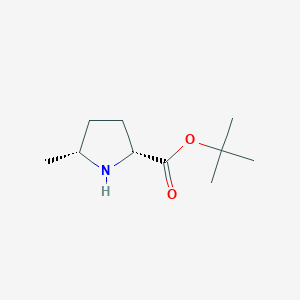
2-(2,3,4,9-Tetrahydro-1H-carbazol-3-yl)isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3,4,9-Tetrahydro-1H-carbazol-3-yl)isoindoline-1,3-dione , also known by other names such as 1,2,3,4-Tetrahydrocarbazole and Tetrahydrocarbazole , is a chemical compound with the molecular formula C₁₂H₁₃N . It belongs to the carbazole family and exhibits interesting properties due to its fused ring system. The compound’s structure includes a tetrahydrocarbazole core, which contributes to its biological and synthetic significance .
Synthesis Analysis
The synthesis of 2-(2,3,4,9-Tetrahydro-1H-carbazol-3-yl)isoindoline-1,3-dione involves several methods, including cyclization reactions and hydrogenation processes. Researchers have explored both chemical and catalytic approaches to access this compound. Notably, the tetrahydrocarbazole moiety can be obtained through hydrogenation of carbazole derivatives. Further, the isoindoline-1,3-dione ring can be introduced via cyclization reactions. Various synthetic routes have been reported in the literature, enabling access to this intriguing compound .
Molecular Structure Analysis
The molecular structure of 2-(2,3,4,9-Tetrahydro-1H-carbazol-3-yl)isoindoline-1,3-dione consists of a tetrahydrocarbazole ring fused with an isoindoline-1,3-dione ring. The tetrahydrocarbazole portion provides rigidity and aromaticity, while the isoindoline-1,3-dione moiety contributes to its reactivity. The compound’s planar structure allows for π-conjugation, making it potentially useful in organic electronics and materials science .
Physical And Chemical Properties Analysis
Safety and Hazards
As with any chemical compound, safety precautions are essential. Researchers handling 2-(2,3,4,9-Tetrahydro-1H-carbazol-3-yl)isoindoline-1,3-dione should follow standard laboratory practices, including proper protective equipment, ventilation, and waste disposal. Specific toxicity data and hazards associated with this compound are documented in relevant literature .
Propiedades
IUPAC Name |
2-(2,3,4,9-tetrahydro-1H-carbazol-3-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c23-19-14-6-1-2-7-15(14)20(24)22(19)12-9-10-18-16(11-12)13-5-3-4-8-17(13)21-18/h1-8,12,21H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKSOHZSRHOGRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N3C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3,4,9-Tetrahydro-1H-carbazol-3-yl)isoindoline-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Azabicyclo[2.2.1]heptan-4-ylmethanol;hydrochloride](/img/structure/B2774712.png)



![4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(3-chlorophenyl)ethenyl]-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2774717.png)
![N,N-diethyl-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2774719.png)
![N-[(4-fluorophenyl)methyl]-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2774720.png)


![2-bromo-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B2774726.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide](/img/structure/B2774727.png)
![N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2774731.png)

